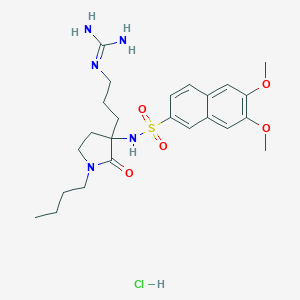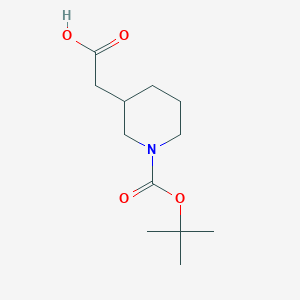
N-methyl-1,2,3,4-tetrahydroquinoxaline-2-carboxamide
Descripción general
Descripción
N-methyl-1,2,3,4-tetrahydroquinoxaline-2-carboxamide is a chemical compound that belongs to the class of quinoxalines Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1,2,3,4-tetrahydroquinoxaline-2-carboxamide typically involves the reductive N-methylation of quinoxalines. One common method involves the use of paraformaldehyde and hydrogen gas over a palladium on carbon (Pd/C) catalyst . The reaction is carried out under mild conditions, making it an efficient and straightforward approach.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
N-methyl-1,2,3,4-tetrahydroquinoxaline-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinoxaline derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
The major products formed from these reactions include various quinoxaline and tetrahydroquinoxaline derivatives, which can have different functional groups attached depending on the reagents used.
Aplicaciones Científicas De Investigación
N-methyl-1,2,3,4-tetrahydroquinoxaline-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound can be used in the production of materials with specific electronic properties.
Mecanismo De Acción
The mechanism of action of N-methyl-1,2,3,4-tetrahydroquinoxaline-2-carboxamide involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or as a ligand for specific receptors. The compound’s effects are mediated through pathways involving neurotransmitter modulation and enzyme inhibition .
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-1,2,3,4-tetrahydroquinoxaline: This compound is similar in structure but lacks the N-methyl group.
1-Methyl-1,2,3,4-tetrahydroisoquinoline: This compound is structurally related but has a different ring system.
Uniqueness
N-methyl-1,2,3,4-tetrahydroquinoxaline-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to interact with specific molecular targets makes it a valuable compound for research and potential therapeutic applications.
Propiedades
IUPAC Name |
N-methyl-1,2,3,4-tetrahydroquinoxaline-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c1-11-10(14)9-6-12-7-4-2-3-5-8(7)13-9/h2-5,9,12-13H,6H2,1H3,(H,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJIKGXZGTVJKKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CNC2=CC=CC=C2N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(2-Chlorobenzyl)oxy]-6-methoxybenzonitrile](/img/structure/B70051.png)

![(R)-1-(benzo[d]thiazol-2-yl)ethanamine](/img/structure/B70054.png)







![N-[1-(pyridin-3-yl)ethyl]cyclopropanamine](/img/structure/B70074.png)



